What are the chemical properties of Methyl 2-(propylamino)benzoate
What are the chemical properties of Methyl 2-(propylamino)benzoate
An In-Depth Technical Guide to the Chemical Properties and Pharmacological Utility of Methyl 2-(propylamino)benzoate
Executive Summary Methyl 2-(propylamino)benzoate—also known as methyl N-propylanthranilate—is a structurally versatile ortho-substituted aromatic ester. While historically categorized within the flavor and fragrance libraries due to its distinct olfactory profile, its true value in modern chemical biology lies in its utility as a highly reactive building block. For researchers in drug development, this compound serves as a critical intermediate in the synthesis of complex heterocyclic pharmacophores, such as quinazolinones and acridones.
This whitepaper provides a rigorous analysis of its physicochemical properties, structural dynamics, synthetic pathways, and downstream applications in medicinal chemistry, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The biological and synthetic utility of Methyl 2-(propylamino)benzoate is dictated by the interplay between its three core functional groups: the aromatic ring, the methyl ester, and the secondary N-propylamine.
The linear n-propyl chain introduces a flexible lipophilic tail that significantly alters the molecule's partition coefficient (LogP) compared to its unalkylated precursor, methyl anthranilate. This increased lipophilicity facilitates membrane intercalation, a critical parameter when designing lead compounds for intracellular targets [1]. Furthermore, the secondary amine engages in a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This pseudo-six-membered ring configuration locks the molecule into a planar conformation, reducing the basicity of the nitrogen and modulating its nucleophilicity.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| IUPAC Name | Methyl 2-(propylamino)benzoate | Standard nomenclature. |
| Molecular Formula | C₁₁H₁₅NO₂ | Defines stoichiometric calculations. |
| Molecular Weight | 193.24 g/mol | Optimal for fragment-based drug design (FBDD). |
| Steric Profile | Linear, flexible N-alkyl tail | Low steric hindrance at the amine compared to isopropyl variants, allowing for efficient downstream acylation [2]. |
| Hydrogen Bonding | Intramolecular (N-H ··· O=C) | Decreases water solubility; increases membrane permeability; shifts the N-H proton significantly downfield in ¹H NMR. |
| Electrophilic Aromatic Substitution | Activated at para (C5) and ortho (C3) to the amine | Directs halogenation or nitration selectively, enabling further functionalization of the aromatic core. |
Synthetic Pathways & Mechanistic Workflows
The most efficient and scalable method for synthesizing Methyl 2-(propylamino)benzoate is the reductive amination of methyl anthranilate using propionaldehyde.
Causality in Experimental Design: Direct alkylation using propyl halides (e.g., 1-bromopropane) often leads to over-alkylation, yielding the N,N-dipropyl byproduct. Reductive amination circumvents this by forming a transient imine (Schiff base) that is selectively reduced. We employ Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because they are mild enough to reduce the iminated intermediate without reducing the unreacted aldehyde or the methyl ester.
Caption: Synthetic workflow for Methyl 2-(propylamino)benzoate via selective reductive amination.
Standardized Protocol: Reductive Amination
Self-Validating System: The reaction progress is easily monitored by TLC (Hexanes:EtOAc 8:2). The product spots higher (higher Rf) than methyl anthranilate due to the loss of one highly polar primary N-H bond and the addition of the lipophilic propyl chain.
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Preparation: Dissolve 1.0 equivalent (eq) of methyl anthranilate in anhydrous dichloroethane (DCE) under an inert argon atmosphere.
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Imine Formation: Add 1.1 eq of propionaldehyde, followed by 1.5 eq of glacial acetic acid. Stir at room temperature for 30 minutes to allow complete Schiff base formation.
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Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃).
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Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: Quench a 10 µL aliquot in NaHCO₃, extract with EtOAc, and run TLC to confirm the disappearance of the starting material.
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Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure secondary amine.
Reactivity & Downstream Heterocyclic Derivatization
In drug discovery, the anthranilate core is a privileged scaffold. The presence of the N-propyl group in Methyl 2-(propylamino)benzoate makes it an ideal precursor for synthesizing N-alkylated quinazolin-4(3H)-ones and acridones [3].
When reacted with electrophilic reagents like formamide, urea, or specific nitriles under thermal or acidic conditions, the secondary amine acts as a nucleophile. The subsequent intermediate undergoes an intramolecular cyclization, attacking the methyl ester and expelling methanol to form a stable, fused bicyclic system. The N-propyl chain projects into the solvent-accessible space or hydrophobic pockets of target proteins (such as kinases or TRP channels), modulating binding affinity.
Caption: Mechanistic pathway for the derivatization into N-propyl quinazolinone scaffolds.
Protocol: Cyclization to Quinazolinone
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Reagent Mixing: Combine 1.0 eq of Methyl 2-(propylamino)benzoate with a large excess (10 eq) of formamide in a microwave-safe sealed vial.
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Catalysis: Add a catalytic amount of ammonium acetate (0.2 eq) to facilitate the initial amidation.
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Thermal Cyclization: Irradiate in a microwave reactor at 150 °C for 20 minutes. Rationale: Microwave irradiation ensures rapid, homogenous heating, driving the thermodynamically demanding expulsion of methanol during ring closure.
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Isolation: Cool the vial to room temperature. Pour the mixture into ice-cold water. The N-propyl quinazolinone derivative will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Pharmacological Relevance & Lead Optimization
The strategic selection of an n-propyl chain over a methyl, ethyl, or isopropyl group is a classic exercise in Structure-Activity Relationship (SAR) optimization.
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Steric Tolerance: Unlike the branched isopropyl group, which introduces significant steric hindrance near the ester bond and can inhibit downstream cyclization or receptor pocket entry, the linear n-propyl chain maintains conformational flexibility [2].
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Lipophilic Efficiency (LipE): The addition of three carbons increases the LogP by approximately 1.5 units compared to the parent anthranilate. This is often the "sweet spot" for crossing the blood-brain barrier (BBB) or penetrating bacterial cell walls without rendering the molecule overly "greasy" (which would lead to high plasma protein binding and poor solubility).
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Metabolic Stability: The N-alkyl group prevents the rapid N-acetylation that primary aromatic amines (like standard methyl anthranilate) undergo in the liver via NAT (N-acetyltransferase) enzymes, thereby increasing the biological half-life of the resulting prodrugs or active metabolites.
References
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Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester Cheméo Database URL:[Link]
- 2,4,6,7-tetra substituted quinazolines (US3511836A)
